グアニン

概要

説明

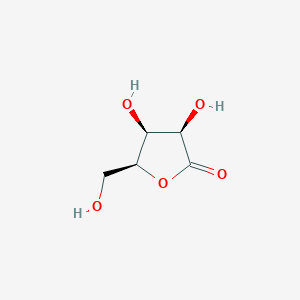

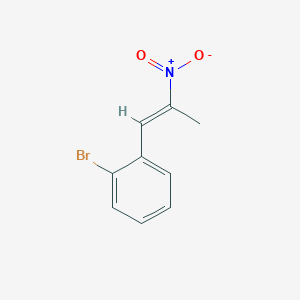

グアニンは、DNA および RNA の核酸に見られる 4 つの主要なヌクレオ塩基の 1 つであり、他の塩基はアデニン、シトシン、チミン(RNA ではウラシル)です。 グアニンはプリン塩基であり、二重環構造を持ち、DNA 二重らせんでは 3 つの水素結合によってシトシンと対を形成します 。 グアニンは、1846 年にグアノ(鳥、コウモリ、アザラシの糞便と死骸が蓄積したもの)から発見され、1891 年に核酸から単離されました 。 グアニンはプリンの誘導体であり、縮合したピリミジン-イミダゾール環系と共役二重結合からなり、二環式分子は平面となっています .

2. 製法

合成経路と反応条件: グアニンは、さまざまな方法によって合成することができます。 一般的な方法の 1 つは、活性化グアニジン前駆体とアミンを反応させ、その後脱保護して対応する遊離グアニジンを得る方法です 。 チオ尿素誘導体は、カップリング試薬または金属触媒によるグアニジル化を用いて、広くグアニジン前駆体として使用されます 。 S-メチルイソチオ尿素は、もう 1 つの効率的なグアニジル化剤です 。 さらに、シアナミドは誘導体化されたアミンと反応し、銅触媒によるクロスカップリング化学もグアニンの合成に用いることができます .

工業的生産方法: グアニンの工業的生産では、魚鱗などの天然源からの抽出がしばしば行われます。魚鱗にはグアニンが大量に含まれています。 このプロセスには、核酸を加水分解してグアニンを放出し、その後、精製工程によって化合物を単離することが含まれます .

科学的研究の応用

グアニンは、科学研究において幅広い用途があります。

化学: グアニンは、さまざまな有機化合物の合成に使用され、特定の化学反応における触媒として使用されます.

生物学: グアニンは、核酸の構造と機能において重要な役割を果たし、遺伝子研究と分子生物学に不可欠です.

作用機序

グアニンは、主に核酸における役割を通じて効果を発揮します。 グアニンは、DNA と RNA でシトシンと対を形成し、これらの分子の構造と機能に不可欠な安定な水素結合を形成します 。 グアニンは、G4 構造の形成にも関与することができ、G4 構造は遺伝子発現の調節とゲノム安定性の維持に関与しています 。 さらに、グアニンの誘導体は、プリンヌクレオシドホスホリラーゼなどの酵素を阻害することができ、プリン代謝に影響を与えます .

類似の化合物:

アデニン: DNA と RNA に見られるもう 1 つのプリン塩基であり、DNA ではチミンと、RNA ではウラシルと対を形成します。

シトシン: DNA と RNA でグアニンと対を形成するピリミジン塩基。

チミン: DNA にのみ見られるピリミジン塩基であり、アデニンと対を形成します。

グアニンの独自性: グアニンは、安定な G4 構造を形成する能力を持つため、ヌクレオ塩基の中で独特です。G4 構造は、遺伝子調節とゲノム安定性において重要な意味を持っています 。 グアニンはアデニンよりも酸化しやすいことも、特定の化学プロセスにおいてより反応性が高い理由です .

Safety and Hazards

将来の方向性

Guanine crystals with unique optical properties in organisms have been extensively studied and the biomineralization principles of guanine are being established . The biomineralization principles of guanine will be helpful for the synthesis of guanine crystals with excellent properties and the design of functional organic materials for drugs, dyes, organic semiconductors, etc .

生化学分析

Biochemical Properties

In terms of chemical structure, guanine always bonds with cytosine in DNA . This bonding is due to the stable hydrogen bonds between the bases . Guanine can be secreted as waste or deposited as biominerals if the organism does not produce a guanase .

Cellular Effects

Guanine plays a crucial role in various cellular processes. It is involved in the formation of guanine crystals, which are found in many organisms . These crystals, due to their exceptionally high refractive index, contribute to structural color and are responsible for the reflective effect in the skin and visual organs in animals such as fish, reptiles, and spiders .

Molecular Mechanism

The molecular mechanism of guanine involves its interaction with other biomolecules. In DNA, guanine forms three hydrogen bonds with cytosine, contributing to the stability of the DNA molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, guanine demonstrates stability over time. Guanine crystals have been extensively studied, and the principles of their biomineralization are being established .

Dosage Effects in Animal Models

It is known that guanine crystals are among the main excretion products in arachnids .

Metabolic Pathways

Guanine is involved in the purine metabolic pathway. It is a product of the degradation of nucleic acids and can be secreted as waste or deposited as biominerals .

Transport and Distribution

The transport and distribution of guanine within cells and tissues are complex processes that involve various transporters and binding proteins. Guanine can also be excreted as an end product of nitrogen metabolism .

Subcellular Localization

Guanine is primarily located in the nucleus of the cell, where it is a part of the DNA molecule. It can also be found in the cytoplasm during the degradation of nucleic acids .

準備方法

Synthetic Routes and Reaction Conditions: Guanine can be synthesized through various methods. One common method involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea . Additionally, cyanamides can react with derivatized amines, and copper-catalyzed cross-coupling chemistry can also be employed in guanidine synthesis .

Industrial Production Methods: Industrial production of guanine often involves the extraction from natural sources such as fish scales, where it is found in significant quantities. The process includes hydrolysis of nucleic acids to release guanine, followed by purification steps to isolate the compound .

化学反応の分析

反応の種類: グアニンは、酸化、還元、置換など、さまざまな化学反応を起こします。 強酸で加水分解すると、グリシン、アンモニア、二酸化炭素、一酸化炭素が生成されます 。 グアニンは、DNA の別のプリン誘導体であるアデニンよりも酸化されやすい .

一般的な試薬と条件:

酸化: グアニンは、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

主要な生成物:

酸化: キサンチンと尿酸は、グアニンの一般的な酸化生成物です.

還元: グアニンの還元型には、ジヒドログアニンが含まれます。

類似化合物との比較

Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.

Cytosine: A pyrimidine base that pairs with guanine in DNA and RNA.

Thymine: A pyrimidine base found only in DNA, pairs with adenine.

Uracil: A pyrimidine base found only in RNA, pairs with adenine.

Uniqueness of Guanine: Guanine is unique among the nucleobases due to its ability to form stable G-quadruplex structures, which have significant implications in gene regulation and genomic stability . Its higher oxidation potential compared to adenine also makes it more reactive in certain chemical processes .

特性

IUPAC Name |

2-amino-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTPUPDQBNUYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Record name | guanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052476 | |

| Record name | Guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid | |

| Record name | Guanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C | |

| Record name | Guanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE | |

CAS No. |

73-40-5 | |

| Record name | Guanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z93L87A1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C (DECOMP), 360 °C | |

| Record name | Guanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does the interaction of guanine with cadmium ions impact DNA?

A1: Cadmium ions can form complexes with guanine bases, potentially leading to oxidative stress and DNA damage. [] This interaction is significant due to cadmium's toxicity and its implication in carcinogenesis. [] Interestingly, cadmium complexes with 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, were not detected in these studies. []

Q2: How does oxidation affect the behavior of guanine within G-quadruplex structures?

A2: Oxidation of guanine to 8-oxo-7,8-dihydroguanine (8-oxoG) within G-quadruplexes (G4) can disrupt their stability and lead to gene activation. [] Research has shown that 8-oxoG can induce the formation of a guanine-vacancy-containing G4 (vG4). [] These vG4s can be stabilized by the binding of guanine metabolites like cGMP and GTP, suggesting a potential regulatory role in response to oxidative damage. []

Q3: What is the molecular formula and weight of guanine?

A3: Guanine has a molecular formula of C5H5N5O and a molecular weight of 151.13 g/mol.

Q4: Does the tautomeric state of guanine affect its interaction with enzymes like guanine deaminase?

A5: Contrary to previous assumptions, studies suggest that the active site of Bacillus subtilis guanine deaminase (bGD) does not significantly influence the tautomeric state of guanine. [] The enzyme primarily interacts with the most abundant tautomer of guanine found in aqueous solutions. []

Q5: How does the incorporation of guanine into ferromagnetic films impact their properties?

A6: Hybridizing biogenic guanine crystals with ferromagnetic thin films can significantly enhance their magnetic orientation control. [] This hybridization allows for 3D manipulation of the crystals using weaker magnetic fields, potentially reducing power consumption in related device applications. []

Q6: Can the interaction of guanine with certain molecules be exploited for photocatalytic applications?

A7: Research suggests that photocatalytic systems incorporating guanine derivatives, like 8-oxoguanine, can facilitate the conversion of precursor molecules into fatty acids under visible light. [, ] This process, potentially mimicking early metabolic processes, highlights the potential of guanine-based systems in artificial photosynthesis and protocell research. [, ]

Q7: How have molecular dynamics simulations contributed to understanding the formation and stability of G-quadruplexes?

A8: All-atom molecular dynamics simulations have provided valuable insights into the forces governing G-quadruplex (G4) formation. [] Studies focusing on the dissociation of a single G-tetrad from a telomeric G4 structure revealed that interactions within the sugar-phosphate backbone, particularly the minimization of phosphate-phosphate repulsion, are crucial for the overall stability of the G-tetrad motif. []

Q8: How do structural modifications to guanine analogs influence their antiviral activity?

A9: Modifications to the guanine structure, particularly at the C2 and C6 positions, can significantly impact the antiviral activity of its C-nucleoside analogs. [] For instance, the 2-amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one and its 6-bromo derivative demonstrated promising prophylactic activity against Semliki Forest virus infection in mice. []

Q9: How does the presence of a diphenylcarbamoyl protecting group at the O6 position of guanine influence its reactivity in glycosylation reactions?

A10: Introducing a diphenylcarbamoyl protecting group at the O6 position of guanine leads to highly regioselective glycosylation, primarily yielding 9-glycosylguanines. [] This protection strategy provides a controlled approach for synthesizing specific guanine nucleoside analogs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

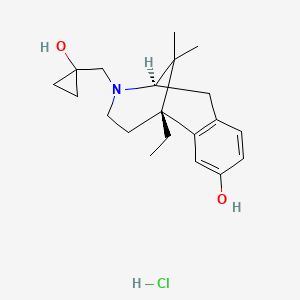

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)